molecular formula C4H6Br2 B1588463 1,4-Dibromo-2-butene CAS No. 6974-12-5

1,4-Dibromo-2-butene

Cat. No. B1588463
CAS RN: 6974-12-5
M. Wt: 213.9 g/mol
InChI Key: RMXLHIUHKIVPAB-UPHRSURJSA-N
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Description

“1,4-Dibromo-2-butene” is a chemical compound with the molecular formula C4H6Br2 . It has a molecular weight of 213.9 . It is also known by other names such as “(E)-1,4-Dibromobut-2-ene” and "2-Butene, 1,4-dibromo-, (E)-" .


Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2-butene” consists of a four-carbon chain (butene) with bromine atoms attached to the first and fourth carbons . The double bond between the second and third carbons makes it an alkene .


Physical And Chemical Properties Analysis

“1,4-Dibromo-2-butene” is a crystalline powder that can range from colorless to slightly brown . It has a melting point of 48-51°C and a boiling point of 205°C . It is slightly soluble in water and more soluble in chloroform and methanol . It has a density of 1.9393 (estimate) and a refractive index of 1.5361 (estimate) .

Scientific Research Applications

Synthesis of 2-Substituted 1,3-Butadienes

A two-step synthesis method for preparing 2-alkyl-1,3-butadienes involves the use of 1,4-dibromo-2-butene. Initially, cuprate addition to 1,4-dibromo-2-butene yields 3-alkyl-4-bromo-1-butene through a S(N)2' substitution process. Subsequently, a dehydrohalogenation step results in the formation of 2-alkyl-1,3-butadienes (Sen, Singh, & Sieburth, 2009).

Reactivity with π-Bonds

1,4-Dibromo-2-butene exhibits interesting reactivity with π-bonds. In a study focusing on the reaction of disilyne compounds with various butenes, 1,4-dibromo-2-butene was found to participate in stereospecific reactions, leading to the formation of distinct molecular structures such as disilacyclobutenes (Kinjo et al., 2007).

Electrochemical Reduction

Electrochemical reduction studies of 1,4-dibromo-2-butene at carbon cathodes in dimethylformamide have demonstrated its capability to produce a variety of products. These include cyclobutane, n-butane, n-octane, different butene isomers, and 1,3-butadiene. The study highlights the diverse potential applications of 1,4-dibromo-2-butene in electrochemical processes (Pritts & Peters, 1995).

Use in Polymer Synthesis

In the field of polymer science, 1,4-dibromo-2-butene has been utilized as a precursor for chain extenders in poly(ether)urethane synthesis. The introduction of carbon-carbon double bonds from 1,4-dibromo-2-butene is presumed to enhance the biostability of the resulting polymers, which is a critical factor in biomedical applications (Hsu & Chen, 1999).

Selective Hydrogenation Studies

Selective hydrogenation of various diols, such as 2-butyne-1,4-diol, using 1,4-dibromo-2-butene has been extensively studied. This process is important for the synthesis of compounds like cis-2-butene-1,4-diol, which are significant in various chemical processes. The studies also delve into the effects of different catalysts, pressures, and temperatures on the hydrogenation process (Telkar et al., 2001).

Phase-Transfer Catalysis

1,4-Dibromo-2-butene has been involved in phase-transfer catalysis, reacting with carboxylic acid salts to form 1,4-diesters of 2-butene. This process demonstrates its utility in synthesizing various ester compounds, which are valuable in different industrial applications (Zahalka et al., 1992).

Safety And Hazards

“1,4-Dibromo-2-butene” is considered hazardous. It can cause severe skin burns and eye damage, and it is toxic if swallowed or inhaled . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(E)-1,4-dibromobut-2-ene
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InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
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InChI Key

RMXLHIUHKIVPAB-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCBr)Br
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Isomeric SMILES

C(/C=C/CBr)Br
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Molecular Formula

C4H6Br2
Record name (E)-1,4-DIBROMO-2-BUTENE
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DSSTOX Substance ID

DTXSID8024941
Record name (E)-1,4-Dibromo-2-butene
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Molecular Weight

213.90 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Boiling Point

397 °F at 760 mmHg (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Product Name

1,4-Dibromo-2-butene

CAS RN

821-06-7, 6974-12-5
Record name (E)-1,4-DIBROMO-2-BUTENE
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Record name trans-1,4-Dibromo-2-butene
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Record name 2-Butene, 1,4-dibromo-, (2E)-
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Record name (E)-1,4-Dibromo-2-butene
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Record name (E)-1,4-dibromobut-2-ene
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Melting Point

128.1 °F (NTP, 1992)
Record name (E)-1,4-DIBROMO-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
843
Citations
W Yang, Y Cao, H Ju, Y Wang, Y Jiang… - Journal of Molecular …, 2021 - Elsevier
Novel amide Gemini surfactants were synthesized from aliphatic acid amide propyl dimethylamine (PKO-12, 16, 18) and trans-1,4-dibromo-2-butene with one-step reaction. The steady-…
Number of citations: 20 www.sciencedirect.com
Y Gaoni, CC Leznoff, F Sondheimer - Journal of the American …, 1968 - ACS Publications
Condensationbetween transA, 4-dibromo-2-butene (8) and an excess of ethynylmagnesium bromide (10) gave írans-4-octene-1, 7-diyne (14), as well as smaller amounts of trans, trans-…
Number of citations: 30 pubs.acs.org
P Mazerolles, C Laurent - Journal of organometallic chemistry, 1991 - Elsevier
Reduction of a mixture of 2,3-bis(bromomethyl)-1,4-dibromo-2-butene (1) and dimethyldichlorosilane (or germane) with alkali metals (Li, Na, K) yields 1,2,3,4,5,6-hexahydro-2,2,5,5-…
Number of citations: 6 www.sciencedirect.com
LF Hatch, PD Gardner, RE Gilbert - Journal of the American …, 1959 - ACS Publications
The effect of solvent on the bromination of butadiene has been reinvestigated. Contrary to a previous report, the ratio of 1, 2-to 1, 4-bromination is not solvent dependent. The existence …
Number of citations: 31 pubs.acs.org
MA Keegstra, HD Verkruijsse, H Andringa… - Synthetic …, 1991 - Taylor & Francis
Mixtures of Z- and E-1-bromo-1,3-butadiene in which the E- or Z- isomer predominates have been obtained in good yields by treating a mixture of Z- and E- 1,4-dibromo-2-butene (90% …
Number of citations: 17 www.tandfonline.com
CA VanderWerf, VL Heasley… - Journal of Chemical & …, 1968 - ACS Publications
A. FEW studies have been reported on reactions ofallylic dihalides with ammonia to give allylic diamines. One of the earliest of these was conducted by Amundsen et al.(2) and …
Number of citations: 3 pubs.acs.org
CA Falciola, A Alexakis - Angewandte Chemie International …, 2007 - Wiley Online Library
Cu at the AAA meeting: Difunctionalized allylic substrates can undergo Cu-catalyzed asymmetric allylic alkylation (AAA) reactions with high enantioselectivities. The products have a …
Number of citations: 65 onlinelibrary.wiley.com
DD Tanner, Y Kosugi, R Arhart, N Wada… - Journal of the …, 1976 - ACS Publications
The vapor-phase photobromination of 1-bromobutane with molecular bromine (5: 1) yields 11 products resulting from direct substitution or the eliminationof a bromine atom from the 1-(…
Number of citations: 14 pubs.acs.org
JT Shaw, R Adams - Journal of Chemical & Engineering Data, 1968 - ACS Publications
DISCUSSION The authors became interested in finding a relatively simple method of preparing allylic diamines from the corre-sponding dihalides, specifically the diamines derived from …
Number of citations: 3 pubs.acs.org
AW Johnson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… The action of methyl alcoholic potassium hydroxide on 1 : 4-dibromo-2-butene did not … described a similar conversion of 1 : 4-dibromo-2-butene into the corresponding dithiocyanate. No …
Number of citations: 95 pubs.rsc.org

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